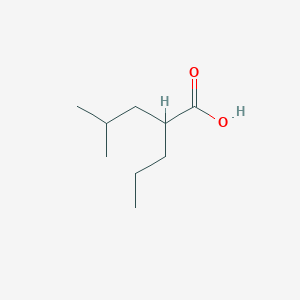
4-Methyl-2-propylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propylpentanoic acid is a chemical compound with the CAS Number: 178269-53-9 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 4-methyl-2-propylpentanoic acid . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methyl-2-propylpentanoic acid is1S/C9H18O2/c1-4-5-8(9(10)11)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Methyl-2-propylpentanoic acid is a liquid at room temperature . It has a melting point of 75-77 degrees .Scientific Research Applications
Analytical Chemistry Applications
A study by Gracia-Moreno et al. (2015) developed a method for analyzing 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids in wine and other alcoholic beverages using solid phase extraction and gas chromatography-mass spectrometry. This method enables the detection and quantification of these acids at very low levels, highlighting its utility for analyzing wine composition and potentially for quality control purposes in the beverage industry Gracia-Moreno, Lopez, & Ferreira, 2015.
Synthesis Methodologies
Natekar and Samant (2010) described the synthesis and Friedel-Crafts reactions of 2-Methyl-4-phenylpentanedioic acid, showcasing the chemical's role in synthetic organic chemistry and its potential for creating complex organic molecules Natekar & Samant, 2010.
Safety Assessment
A safety assessment by Api et al. (2020) for 4-methylpentanoic acid, used as a fragrance ingredient, evaluated its genotoxicity, toxicity, and environmental impact, underscoring its safety for use in consumer products Api et al., 2020.
Antibacterial Properties
Kim et al. (2012) isolated a compound from Siegesbeckia glabrescens with notable antibacterial activity against Staphylococcus aureus. This compound, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, exhibits potential for developing new antibacterial agents, especially against Gram-positive bacteria Kim et al., 2012.
Safety and Hazards
The safety information available indicates that 4-Methyl-2-propylpentanoic acid is potentially dangerous. The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to use personal protective equipment as required .
properties
IUPAC Name |
4-methyl-2-propylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-8(9(10)11)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQKJPFHUKKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-propylpentanoic acid | |
CAS RN |
178269-53-9 |
Source


|
| Record name | 4-methyl-2-propylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

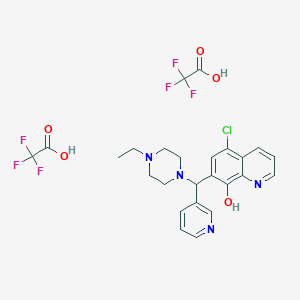
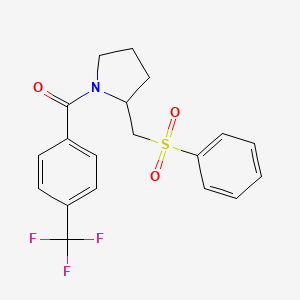

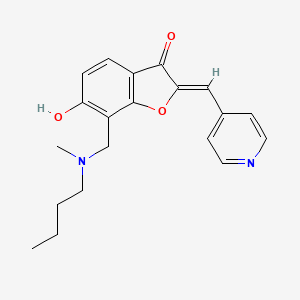
![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)


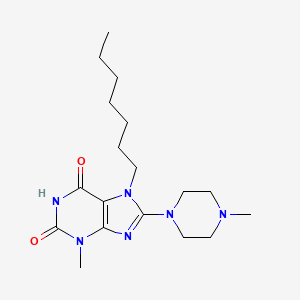
![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)
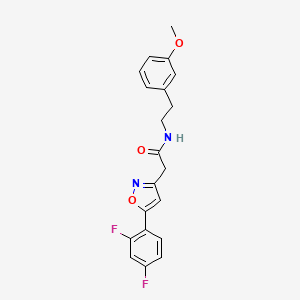
![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)
